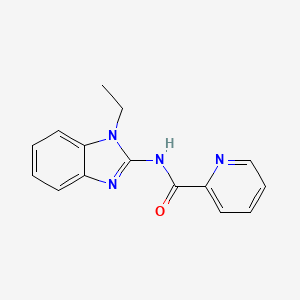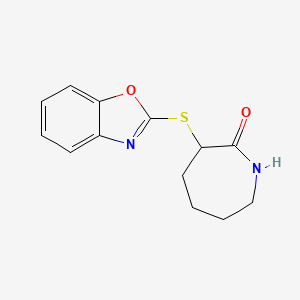![molecular formula C15H15NO2S B7462470 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various areas, including medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Additionally, it has been shown to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to a decrease in excitatory neurotransmitter release, resulting in the observed anticonvulsant, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone has been shown to modulate other neurotransmitter systems, including the serotonergic and dopaminergic systems. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone in lab experiments is its ability to cross the blood-brain barrier, allowing for direct effects on the central nervous system. However, its relatively low potency may limit its usefulness in certain applications.
Future Directions
There are several future directions for research involving 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its potency and selectivity. Finally, investigations into the compound's safety and toxicity profiles are necessary before it can be considered for clinical use.
In conclusion, 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone is a promising chemical compound with potential applications in medicinal chemistry, drug discovery, and neuroscience. Its ability to modulate the GABAergic system and other neurotransmitter systems, as well as its antioxidant properties, make it an attractive target for further research.
Synthesis Methods
The synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone involves the condensation of 2-methoxybenzaldehyde with thienopyridine in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-18-13-5-3-2-4-12(13)15(17)16-8-6-14-11(10-16)7-9-19-14/h2-5,7,9H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIUAXHERRYKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7462389.png)


![6-(furan-2-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7462403.png)
![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)
![1-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7462421.png)

![N-[[1-(dimethylamino)cyclohexyl]methyl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide](/img/structure/B7462445.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7462458.png)
![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one](/img/structure/B7462471.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7462473.png)
![N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)